molecular formula C22H26N2O2S B303960 N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Numéro de catalogue B303960
Poids moléculaire: 382.5 g/mol
Clé InChI: UIPTWHFQWBWPLP-ZHZULCJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as Compound 29, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit promising properties that make it a potential candidate for further investigation.

Mécanisme D'action

The mechanism of action of N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 involves the inhibition of certain enzymes and ion channels that are involved in various cellular processes. In cancer cells, N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. In neurons, N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been found to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been found to induce cell cycle arrest and apoptosis, which are important for inhibiting tumor growth. In neurons, N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been found to modulate the activity of ion channels, which can affect neuronal function and pain sensation.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has several advantages for lab experiments, including its ease of synthesis and its potential applications in cancer research and neuroscience. However, there are also limitations to using N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 in lab experiments, including its potential toxicity and the need for further investigation into its efficacy and safety.

Orientations Futures

There are several future directions for the study of N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29. In cancer research, future studies could investigate the potential of N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 as a therapeutic agent for various types of cancer. In neuroscience, future studies could investigate the potential of N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 as a modulator of ion channel activity for the treatment of pain and other neurological disorders. Additionally, future studies could investigate the safety and efficacy of N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 in vivo and in clinical trials.

Méthodes De Synthèse

N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 3,4-dimethylbenzoyl chloride with cyclohexylamine to form the corresponding amide. This is followed by the reaction of the resulting amide with 2-thienylboronic acid in the presence of a palladium catalyst to form the vinylated product. The final step involves the carbonylation of the vinylated product to yield N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29.

Applications De Recherche Scientifique

N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been studied for its potential applications in various scientific research fields, including cancer research and neuroscience. In cancer research, N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In neuroscience, N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 29 has been found to modulate the activity of certain ion channels, which are important for neuronal function.

Propriétés

Nom du produit

N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Formule moléculaire

C22H26N2O2S

Poids moléculaire

382.5 g/mol

Nom IUPAC

N-[(Z)-3-(cyclohexylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C22H26N2O2S/c1-15-10-11-17(13-16(15)2)21(25)24-20(14-19-9-6-12-27-19)22(26)23-18-7-4-3-5-8-18/h6,9-14,18H,3-5,7-8H2,1-2H3,(H,23,26)(H,24,25)/b20-14-

Clé InChI

UIPTWHFQWBWPLP-ZHZULCJRSA-N

SMILES isomérique

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCCCC3)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCC3)C

SMILES canonique

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCC3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.